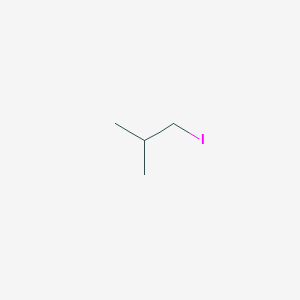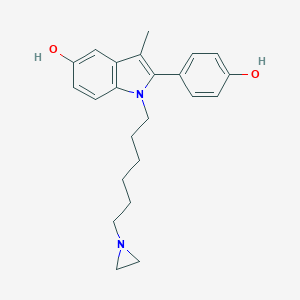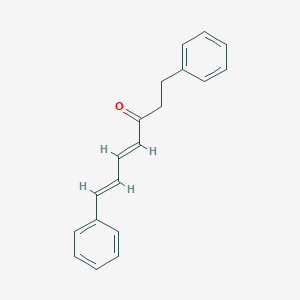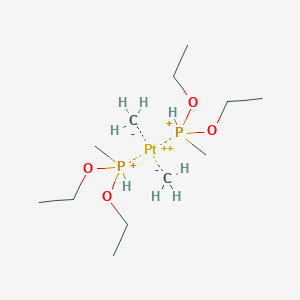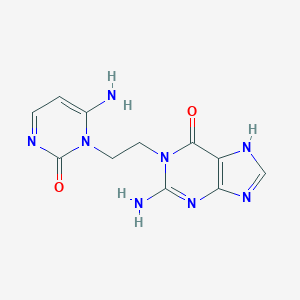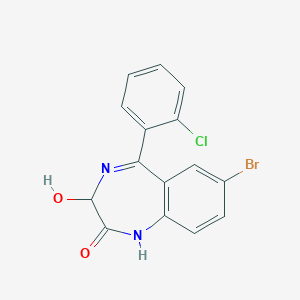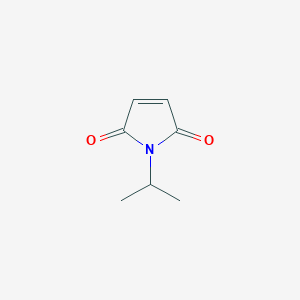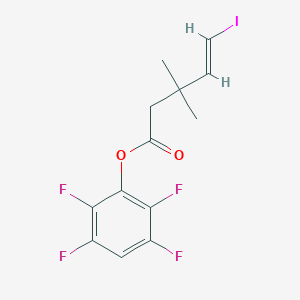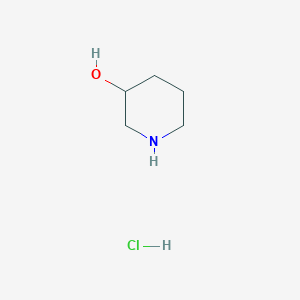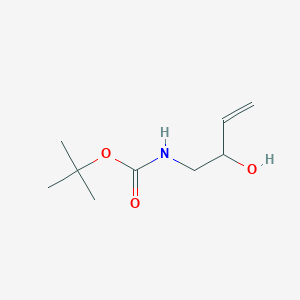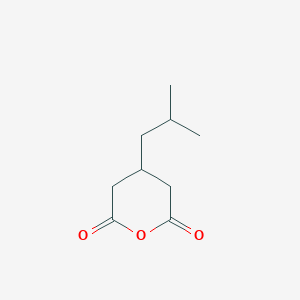
3-Isobutylglutaric anhydride
Descripción general
Descripción
3-Isobutylglutaric anhydride is a chemical compound that serves as an intermediate in organic synthesis. It is particularly relevant in the synthesis of pharmaceutical compounds, such as Pregabalin, which is a medication used for the treatment of neuropathic pain and as an adjunctive therapy for partial seizures. The anhydride itself is not the focus of therapeutic applications but is rather a key building block in the synthesis of such drugs .
Synthesis Analysis
The synthesis of 3-Isobutylglutaric anhydride is a crucial step in the production of various pharmaceutical compounds. An efficient synthesis route for (S)-3-aminomethyl-5-methylhexanoic acid (Pregabalin) has been reported, which involves the quinine-mediated ring opening of 3-Isobutylglutaric anhydride with cinnamyl alcohol. This method provides a high yield and excellent enantiomeric excess, which is significant for the production of enantiopure drugs .
Molecular Structure Analysis
The molecular structure of 3-Isobutylglutaric anhydride is not explicitly detailed in the provided papers. However, the structure can be inferred from the synthesis processes and the reactions it undergoes. As an anhydride, it is expected to have a cyclic structure with two carbonyl groups linked through an oxygen atom. The isobutyl side chain would provide steric hindrance, which could influence the reactivity and selectivity of the compound in chemical reactions .
Chemical Reactions Analysis
The chemical reactivity of 3-Isobutylglutaric anhydride is showcased in its ability to undergo ring opening in the presence of quinine and cinnamyl alcohol. This reaction is a key step in the enantioselective synthesis of Pregabalin. The anhydride's reactivity is likely influenced by the steric and electronic properties imparted by the isobutyl group .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-Isobutylglutaric anhydride are not directly reported in the provided papers. However, as an anhydride, it is expected to be a reactive compound that can participate in various organic reactions, particularly those involving nucleophilic attack at the carbonyl carbon. The presence of deuterium in related compounds, as mentioned in the metabolism study of isobutyrate, suggests that isotopic labeling could be a useful tool in studying the reaction mechanisms involving 3-Isobutylglutaric anhydride .
Relevant Case Studies
A relevant case study involves the metabolism of isobutyrate in rats, which provides insight into the metabolic pathways of related compounds. The study found that isobutyric acid is dehydrogenated stereospecifically, leading to the formation of 3-hydroxyisobutyric acid. Although this study does not directly involve 3-Isobutylglutaric anhydride, it provides valuable information on the metabolic fate of structurally related compounds .
Another case study is the synthesis of Pregabalin, where 3-Isobutylglutaric anhydride is used as a starting material. The synthesis demonstrates the importance of this anhydride in the production of pharmaceuticals and highlights the need for efficient and enantioselective synthetic methods .
Aplicaciones Científicas De Investigación
- Summary of the Application : 3-Isobutylglutaric anhydride is used as an intermediate in the synthesis of (S)-Pregabalin . (S)-Pregabalin is a γ-amino butyric acid or (S)-3-isobutyl (GABA) analogue . It has been found to activate GAD (L-glutamic acid decarboxylase), and is useful in anticonvulsant therapy .
- Methods of Application or Experimental Procedures : The synthesis of (S)-Pregabalin may involve converting 3-isobutylglutaric acid to 3-isobutylglutaric anhydride, followed by amidation to obtain the corresponding 3-(carbamoylmethyl)-5-methylhexanoic acid . In another method, acetic anhydride and MTBE (Methyl tert-butyl ether) were used to produce 3-isobutylglutaric anhydride intermediate .
- Results or Outcomes : The synthesis of (S)-Pregabalin using 3-Isobutylglutaric anhydride leads to a potent anticonvulsant effect . The S-enantiomer treatment effect was found to be 10 times more than that of R-enantiomer .
Safety And Hazards
3-Isobutylglutaric anhydride can cause serious eye damage and is suspected of damaging fertility or the unborn child . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .
Propiedades
IUPAC Name |
4-(2-methylpropyl)oxane-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c1-6(2)3-7-4-8(10)12-9(11)5-7/h6-7H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLSGYCWYKZCYCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1CC(=O)OC(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30467187 | |
| Record name | 3-Isobutylglutaric anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30467187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Isobutylglutaric anhydride | |
CAS RN |
185815-59-2 | |
| Record name | Dihydro-4-(2-methylpropyl)-2H-pyran-2,6(3H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=185815-59-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Isobutylglutaric anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30467187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2H-Pyran-2,6(3H)-dione, dihydro-4-(2-methylpropyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

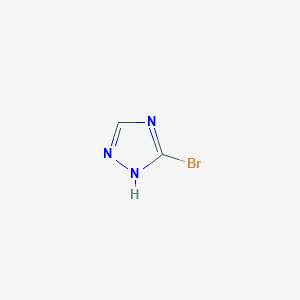
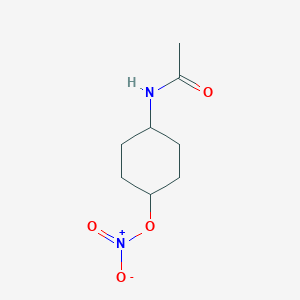
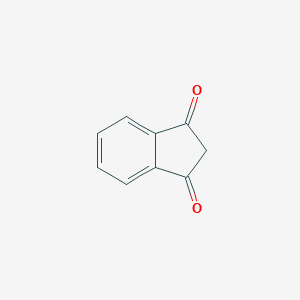
![(4S)-4-[[(2S)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-5-[[(2S)-1-[[(2S)-3-carboxy-1-oxo-1-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]propan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B147063.png)
